molecular formula C6H12O2 B152425 Caproic acid-6,6,6-d3 CAS No. 55320-69-9

Caproic acid-6,6,6-d3

Cat. No.: B152425
CAS No.: 55320-69-9
M. Wt: 119.18 g/mol
InChI Key: FUZZWVXGSFPDMH-FIBGUPNXSA-N
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Description

Caproic acid-6,6,6-d3 is an important organic compound used in the synthesis of many other compounds. It is a short-chain saturated fatty acid with six carbon atoms and three deuterium atoms. The deuterium atoms replace the hydrogen atoms in the structure, making it an isotope of the normal caproic acid. This compound is a valuable compound for scientific research due to its unique properties, such as its high stability and low reactivity.

Scientific Research Applications

  • Renewable Chemical Production from Waste

    • Caproic acid is explored for its potential in renewable chemical production. A significant focus is on converting mixed organic waste into renewable caproic acids through chain elongation processes. This biorefinery process is still in developmental stages, and its environmental impact is being assessed using life cycle assessment (LCA) methods (Chen, Strik, Buisman, & Kroeze, 2017).
  • Industrial and Food Applications

    • Caproic acid's potential in the food industry, particularly in liquor production, is notable. Research on caproic acid bacteria from fermentation pit mud showcases its role in producing major aromatic components in Luzhou-flavor liquor (Jiao, 2010).
  • Anaerobic Fermentation for Biofuel

    • The conversion of organic residues into valuable products like n-caproic acid, which can be used as an antimicrobial agent, animal feed additive, and biofuel, is being explored. Anaerobic fermentation technologies are vital in this process, utilizing substances like ethanol or lactic acid as electron donors (Cavalcante et al., 2017).
  • Tissue Engineering

    • Caproic acid is being utilized in the development of degradable copolymer networks for tissue engineering applications. Its hydrolyzable nature makes it a suitable candidate for creating networks that degrade under physiological conditions (Davis, Burdick, & Anseth, 2003).
  • Environmental Biotechnology

    • Caproic acid production from grass through electricity-assisted fermentation is a novel approach. This process highlights the potential of using lignocellulosic biomass for producing medium-chain carboxylic acids and demonstrates the integration of microbial and electrochemical systems (Khor, Andersen, Vervaeren, & Rabaey, 2017).
  • Pharmaceutical Research

    • In pharmaceuticals, caproic acid's interactions with other substances are studied for stability and reaction products. For example, the reaction of 6-aminocaproic acid with excipients like citric acid and sorbitol in oral solutions has been analyzed (Schou-Pedersen et al., 2015).
  • Chemical Synthesis and Modification

    • Caproic acid is used in the synthesis of new chemicals, such as maleimido caproic acid, which shows potential in protein and peptide drug modification (Dong-hua, 2005).
  • Gene Delivery Systems

    • The effect of caproic acid grafted chitosan for gene delivery has been explored. The degree of substitution of caproic acid on these carriers affects their DNA binding, cellular uptake, and transfection efficiency (Layek & Singh, 2013).
  • Waste Management and Valorization

    • Caproic acid production from cheese whey and sewage sludge co-digestion demonstrates the potential of waste valorization. This method involves microbiome engineering to efficiently convert waste into valuable products like caproic acid (Iglesias-Iglesias et al., 2021).
  • Selective Oxidation in Catalysis

    • The selective oxidation of hexanediol to 6-hydroxycaproic acid using hydrotalcite-supported Au-Pd bimetallic catalysts is another area of research. This process is significant for chemical synthesis and industrial applications (Tuteja et al., 2015).

Safety and Hazards

Caproic acid-6,6,6-d3 is classified as corrosive and toxic in contact with skin. It may cause severe skin burns and eye damage. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

Hexanoic-6,6,6-d3 acid, also known as Hexanoic acid-d3 or Caproic acid-6,6,6-d3, is a labeled analogue of Hexanoic acid The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

As a labeled analogue of hexanoic acid, it may share similar interactions with its targets . More detailed studies are needed to elucidate the exact interactions and resulting changes.

Biochemical Pathways

As a labeled analogue of Hexanoic acid, it might be involved in similar biochemical pathways

Result of Action

As a labeled analogue of Hexanoic acid, it might exhibit similar effects

Properties

IUPAC Name

6,6,6-trideuteriohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZZWVXGSFPDMH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481164
Record name Caproic acid-6,6,6-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55320-69-9
Record name Caproic acid-6,6,6-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55320-69-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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